molecular formula C10H17Br B12509399 10-Bromo-1-decyne

10-Bromo-1-decyne

Cat. No.: B12509399
M. Wt: 217.15 g/mol
InChI Key: CESFUICOMLXLTG-UHFFFAOYSA-N
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Description

10-Bromodec-1-yne is an organic compound with the molecular formula C10H17Br . It is a brominated alkyne, characterized by the presence of a bromine atom attached to a decyne chain. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Bromodec-1-yne can be synthesized through several methods. One common approach involves the bromination of dec-1-yne using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of 10-bromodec-1-yne may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as distillation and chromatography, helps in obtaining the compound in large quantities suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

10-Bromodec-1-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted alkynes, alkenes, and various coupled products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

10-Bromodec-1-yne has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its ability to form covalent bonds with biological molecules.

    Medicine: Research into potential therapeutic agents often involves 10-bromodec-1-yne as a precursor or intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 10-bromodec-1-yne exerts its effects involves the formation of covalent bonds with target molecules. The bromine atom acts as a leaving group, allowing the alkyne to react with nucleophiles or electrophiles. This reactivity makes it a valuable tool in chemical biology for modifying proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Bromodec-1-yne is unique due to its combination of a bromine atom and a triple bond, which imparts distinct reactivity and versatility in synthetic applications. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial research .

Properties

IUPAC Name

10-bromodec-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br/c1-2-3-4-5-6-7-8-9-10-11/h1H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESFUICOMLXLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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